4'-Bromo-2'-(trifluoromethyl)acetanilide
Overview
Description
4’-Bromo-2’-(trifluoromethyl)acetanilide is a chemical compound with the molecular formula C9H7BrF3NO . It has a molecular weight of 282.06 g/mol . The compound is also known by other names such as N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide .
Molecular Structure Analysis
The InChI string for 4’-Bromo-2’-(trifluoromethyl)acetanilide isInChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15)
. The Canonical SMILES is CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.06 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 29.1 Ų . The exact mass and monoisotopic mass are both 280.96631 g/mol .Scientific Research Applications
Application in Experimental Teaching
- Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This reaction has been incorporated into an innovative experiment for junior undergraduates, focusing on the bromination of various acetophenone derivatives .
- Methods of Application or Experimental Procedures: The experiment involved the use of pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized. Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Use in Chemical Synthesis
- Summary of the Application: “4’-Bromo-2’-(trifluoromethyl)acetanilide” is a chemical compound that can be used in the synthesis of other chemical compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes: The results or outcomes would also depend on the specific synthesis. In general, the use of this compound as a reagent could facilitate the synthesis of a wide range of other chemical compounds .
Use in Chemical Synthesis
- Summary of the Application: “4’-Bromo-2’-(trifluoromethyl)acetanilide” is a chemical compound that can be used in the synthesis of other chemical compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes: The results or outcomes would also depend on the specific synthesis. In general, the use of this compound as a reagent could facilitate the synthesis of a wide range of other chemical compounds .
Safety And Hazards
properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOVPNJSJCCCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378447 | |
Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2'-(trifluoromethyl)acetanilide | |
CAS RN |
29124-62-7 | |
Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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